The thiol group in 11-Bromo-1-undecanethiol allows its participation in thiol-ene click chemistry, a powerful tool for creating new materials with specific properties. This reaction involves the coupling of a thiol with an alkene (double bond) under mild conditions, leading to the formation of a stable carbon-sulfur bond. Researchers can potentially utilize 11-Bromo-1-undecanethiol as a building block in the synthesis of polymers, functional surfaces, and other materials through click chemistry .
The thiol group also enables the potential use of 11-Bromo-1-undecanethiol in bioconjugation reactions. This technique involves attaching molecules of interest, such as drugs, imaging agents, or nanoparticles, to biomolecules like proteins or antibodies. The thiol group can react with specific functional groups present in biomolecules, creating a stable linkage for further research applications .
The presence of both a thiol and a bromo group in the molecule offers possibilities for diverse organic synthesis reactions. The bromo group can be readily substituted with various nucleophiles (electron-rich species) to introduce new functionalities into the molecule, allowing researchers to tailor its properties for specific research needs .
11-Bromo-1-undecanethiol is an organothiol compound characterized by a linear structure consisting of an undecane chain with a bromine atom at one end and a thiol group at the other. Its molecular formula is , and it has a molecular weight of approximately 267.27 g/mol. The compound is known for its potential applications in material science, particularly in the synthesis of self-assembled monolayers and in various organic reactions due to the presence of both a thiol and a bromo group, which can participate in diverse chemical transformations .
Currently, there is no documented information on the specific mechanism of action of 11-Bromo-1-undecanethiol in biological systems. However, the thiol group's affinity for metals suggests its potential use in forming self-assembled monolayers (SAMs) on gold nanoparticles []. These SAMs can be used in various applications, such as biosensors and drug delivery systems.
These reactions make 11-Bromo-1-undecanethiol a versatile building block in organic synthesis.
The synthesis of 11-Bromo-1-undecanethiol typically involves two main steps:
The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the process may require heating to facilitate the substitution reaction.
11-Bromo-1-undecanethiol has several notable applications:
Several compounds share structural similarities with 11-Bromo-1-undecanethiol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
11-Amino-1-undecanethiol | Contains an amino group instead of bromine | Useful for peptide synthesis and biological studies |
11-Mercapto-1-undecanol | Features a hydroxyl group instead of bromine | Combines alcohol functionality with thiol properties |
11-Bromo-1-undecanol | Similar structure but lacks thiol functionality | Primarily used as a solvent or intermediate |
Uniqueness: The presence of both a bromine atom and a thiol group makes 11-Bromo-1-undecanethiol particularly unique among these compounds. Its ability to participate in diverse
The synthesis of 11-bromo-1-undecanethiol from 11-bromo-1-undecene represents a well-established synthetic pathway that exploits the reactivity of terminal alkenes through thiol-ene addition reactions [11]. This approach provides a direct route to the target thiol compound while maintaining the bromine functionality at the terminal position .
The photoinitiated thiol-ene reaction constitutes the cornerstone methodology for this transformation, utilizing thioacetic acid as the sulfur nucleophile in the presence of azobisisobutyronitrile as a radical initiator [36]. The reaction proceeds through a radical chain mechanism where thiyl radicals add across the double bond in an anti-Markovnikov fashion, resulting in the formation of the thioacetate intermediate [11]. This intermediate subsequently undergoes hydrolysis under basic conditions to yield the desired thiol product [36].
Experimental investigations have demonstrated that the optimal reaction conditions involve irradiation with ultraviolet light at 365 nanometers for 24 hours in anhydrous methanol [36]. The use of thioacetic acid in a four-fold molar excess relative to the alkene substrate ensures complete conversion while minimizing competitive side reactions [36]. Under these optimized conditions, yields of 91% have been consistently achieved, making this method highly attractive for laboratory-scale synthesis [36].
The reaction mechanism proceeds through three distinct phases: initiation by photolytic cleavage of azobisisobutyronitrile to generate radical species, propagation through thiyl radical addition to the terminal alkene, and termination through radical coupling reactions [11]. The anti-Markovnikov regioselectivity observed in this transformation results from the stabilization of the carbon-centered radical intermediate at the secondary carbon position [11].
Alternative radical initiators have been investigated to improve reaction efficiency and reduce equipment requirements [15]. Thermal initiation using benzoyl peroxide at elevated temperatures (60-80°C) provides comparable yields but requires careful temperature control to prevent decomposition of sensitive functional groups [15]. The choice between photochemical and thermal initiation depends on the specific substrate requirements and available laboratory infrastructure [15].
Synthetic Method | Starting Material | Key Reagent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Stepwise Synthesis from 11-Bromo-1-undecene | 11-Bromo-1-undecene | Thioacetic acid + AIBN | UV irradiation, 24h, MeOH | 91 | High yield, mild conditions | Requires UV equipment |
Direct Thiolation via Thiourea Reaction | 11-Bromo-1-undecanol | Thiourea + NaOH | Reflux, ethanol, 6h | 75-85 | Simple procedure, good selectivity | Multiple steps required |
Hydrosulfide Nucleophilic Substitution | 11-Bromo-1-undecanol | Sodium hydrosulfide | Room temperature, 12h | 60-70 | Direct conversion, economical | Lower yields, side reactions |
Thioacetate Mediated Synthesis | 11-Bromo-1-undecanol | Potassium thioacetate | Reflux, acetone/MeOH | 80-95 | Excellent yield, clean reaction | Additional deprotection step |
The optimization of thiolation reactions for 11-bromo-1-undecanethiol synthesis requires systematic investigation of multiple reaction parameters to achieve maximum yield and selectivity [44]. Temperature control emerges as a critical factor, with studies indicating that reaction temperatures between 75°C and 85°C provide optimal conversion rates while minimizing thermal decomposition [44] [47].
The thiourea-mediated thiolation pathway represents a particularly versatile approach for converting halogenated precursors to thiols [15]. This methodology involves the nucleophilic displacement of the halide by thiourea to form an alkylisothiouronium salt intermediate, followed by basic hydrolysis to liberate the free thiol [15] [19]. The reaction proceeds through a nucleophilic substitution mechanism that is highly favored for primary alkyl halides due to reduced steric hindrance [15].
Detailed kinetic studies have revealed that the optimal molar ratio of thiourea to substrate ranges from 1.2:1 to 2:1, with maximum yields achieved at approximately 1.5:1 [44]. Excess thiourea beyond this ratio does not significantly improve conversion but may complicate purification procedures [44]. The reaction time typically ranges from 3.5 to 6 hours, with conversion plateauing after 4 hours under optimal conditions [44].
Solvent selection plays a crucial role in reaction efficiency, with polar protic solvents such as ethanol-water mixtures (4:1 ratio) providing superior results compared to purely organic or aqueous media [20] [44]. The polar protic environment facilitates the nucleophilic substitution while maintaining adequate solubility for both organic substrates and inorganic reagents [20]. Additionally, the presence of water is essential for the subsequent hydrolysis step that converts the isothiouronium intermediate to the final thiol product [15].
pH optimization reveals that mildly basic conditions (pH 8.5-9.5) significantly enhance reaction rates by increasing the nucleophilicity of the thiourea nitrogen atoms [15] [44]. However, strongly basic conditions (pH > 10) can lead to competing elimination reactions, particularly with secondary halides, resulting in decreased selectivity [15].
The incorporation of catalytic amounts of metal salts, particularly copper(I) iodide at 5-10 mol% loading, has been shown to accelerate the thiolation process [20]. The catalyst facilitates the initial nucleophilic attack while maintaining high selectivity for the desired substitution product [20]. Optimization studies indicate that catalyst loadings above 10 mol% provide diminishing returns and may introduce purification challenges [20].
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | 75-85°C | Increases up to 85°C, then decreases | Higher temps increase side reactions |
Reaction Time | 3.5-6 hours | Plateaus after 4 hours | Longer times reduce selectivity |
Reagent Ratio (Thiourea:Substrate) | 1.2:1 to 2:1 | Maximum at 1.5:1 ratio | Excess thiourea improves selectivity |
Solvent System | Ethanol/Water (4:1) | Polar protic solvents favor reaction | Affects reaction kinetics |
pH Conditions | 8.5-9.5 | Basic conditions enhance nucleophilicity | Controls side product formation |
Catalyst Loading | 5-10 mol% | Optimal at 5-7 mol% | Minimal effect on selectivity |
The purification of 11-bromo-1-undecanethiol requires specialized chromatographic techniques that account for the unique properties of thiol-containing compounds, including their tendency to oxidize and their distinctive sulfur-related interactions [25] [48]. Column chromatography using silica gel remains the most widely employed purification method, with mobile phase compositions ranging from hexane-ethyl acetate (9:1) for initial separation to more polar mixtures (4:1) for final purification [25].
The selection of appropriate stationary phases is critical for achieving high-resolution separations [48]. Standard silica gel (60-200 mesh) provides adequate separation for most applications, but thiol-modified silica phases offer enhanced selectivity for sulfur-containing compounds [49] [52]. These specialized phases exploit specific sulfur-silica interactions to achieve superior separation of thiol compounds from structurally similar impurities [52].
Preparative high-performance liquid chromatography represents the gold standard for achieving high-purity 11-bromo-1-undecanethiol [50]. Reversed-phase columns with C18 stationary phases and water-acetonitrile gradient elution systems routinely achieve purities exceeding 99% [50] [51]. The gradient typically begins with high aqueous content (90% water) and progresses to organic-rich conditions (70% acetonitrile) over 30-45 minutes [50].
The development of thiol-specific chromatographic methods has revolutionized the purification and analysis of sulfur-containing compounds [24] [51]. These techniques employ specialized stationary phases containing thiopropyl groups that form reversible covalent bonds with target thiols through disulfide exchange reactions [24]. The bound thiols can be selectively eluted using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine [24].
Purity assessment requires multiple complementary analytical techniques to ensure comprehensive characterization [29] [30]. Gas chromatography-mass spectrometry provides excellent sensitivity for detecting volatile impurities, with detection limits typically ranging from 0.1 to 1 parts per million [32]. The molecular fragmentation patterns observed in electron impact ionization allow for structural confirmation and impurity identification [32].
Nuclear magnetic resonance spectroscopy serves as a primary tool for purity determination, with proton nuclear magnetic resonance offering quantitative analysis capabilities [29]. The characteristic thiol proton signal typically appears as a triplet around 1.2-1.4 parts per million, with integration values providing direct purity measurements [29]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the thiol carbon (approximately 24 parts per million) and the brominated carbon (approximately 33 parts per million) [29].
Advanced analytical techniques such as fluorine-19 nuclear magnetic resonance spectroscopy have emerged as powerful tools for thiol analysis when used in conjunction with fluorinated derivatizing agents [30] [31]. This approach involves reaction of the thiol with fluorinated disulfides to produce characteristic fluorine-containing products that can be quantified with high precision [30]. Detection limits as low as 0.5% have been achieved using this methodology [31].
Purification Technique | Mobile Phase/Solvent | Typical Purity Achieved (%) | Separation Principle | Scale Applicability | Cost Efficiency |
---|---|---|---|---|---|
Column Chromatography (Silica Gel) | Hexane/Ethyl acetate (9:1 to 4:1) | 95-98 | Polarity differences | Laboratory to pilot | Moderate |
Preparative HPLC | Water/Acetonitrile gradient | 99+ | Hydrophobic interactions | Analytical to preparative | High cost |
Recrystallization | Petroleum ether/Ethanol | 92-95 | Solubility differences | Laboratory scale | Low cost |
Distillation (Reduced Pressure) | Not applicable | 98-99 | Boiling point differences | Industrial scale | Moderate |
Thiol-Specific Chromatography | Aqueous buffers, pH 7-8 | 99+ | Thiol-specific interactions | Analytical to laboratory | High cost |
Analytical Method | Detection Principle | Purity Range (%) | Detection Limit | Analysis Time | Sample Requirements |
---|---|---|---|---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular fragmentation patterns | 90-100 | 0.1-1 ppm | 15-30 minutes | Volatile compounds |
High Performance Liquid Chromatography (HPLC) | UV/Fluorescence detection | 95-100 | 1-10 ppm | 10-20 minutes | UV-active compounds |
Nuclear Magnetic Resonance (¹H NMR) | Proton chemical shifts | 85-100 | 1-5% | 5-10 minutes | Solution in deuterated solvent |
Fluorine-19 NMR (¹⁹F NMR) | Fluorine chemical shifts | 90-100 | 0.5-2% | 5-10 minutes | Fluorinated derivatives |
Fourier Transform Infrared (FTIR) | Vibrational spectroscopy | Qualitative | 1-5% | 2-5 minutes | Solid or liquid samples |
Elemental Analysis | Combustion analysis | 95-100 | 0.1-0.5% | 2-4 hours | Pure compound |
Irritant